molecular formula C11H16N2 B013977 (R,S)-N-Ethylnornicotine CAS No. 86900-39-2

(R,S)-N-Ethylnornicotine

Cat. No.: B013977
CAS No.: 86900-39-2
M. Wt: 176.26 g/mol
InChI Key: VXSLBTSUIZUVFX-UHFFFAOYSA-N
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Description

3-(1-Ethyl-2-pyrrolidinyl)pyridine is a chemical compound that features a pyridine ring bonded to a pyrrolidine ring with an ethyl group attached to the nitrogen atom of the pyrrolidine ring. This compound is structurally related to nicotine, which is known for its presence in tobacco and its effects on the nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethyl-2-pyrrolidinyl)pyridine can be achieved through various methods. One common approach involves the reaction of 3-bromopyridine with 1-ethyl-2-pyrrolidinone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may vary based on cost and availability .

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-2-pyrrolidinyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Ethyl-2-pyrrolidinyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its interactions with nicotinic acetylcholine receptors, similar to nicotine.

    Medicine: Investigated for potential therapeutic applications, including its effects on the nervous system and potential use in smoking cessation aids.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-2-pyrrolidinyl)pyridine involves its interaction with nicotinic acetylcholine receptors in the nervous system. This interaction leads to the activation of these receptors, resulting in the release of neurotransmitters such as dopamine. The compound’s effects on the nervous system are similar to those of nicotine, which is known to enhance cognitive functions and alleviate smoking habits .

Comparison with Similar Compounds

3-(1-Ethyl-2-pyrrolidinyl)pyridine is structurally similar to other pyridine and pyrrolidine derivatives, such as:

The uniqueness of 3-(1-Ethyl-2-pyrrolidinyl)pyridine lies in its specific ethyl substitution, which may influence its binding affinity and selectivity for nicotinic acetylcholine receptors compared to other similar compounds .

Properties

IUPAC Name

3-(1-ethylpyrrolidin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-13-8-4-6-11(13)10-5-3-7-12-9-10/h3,5,7,9,11H,2,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSLBTSUIZUVFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405316
Record name 3-(1-ethylpyrrolidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86900-39-2
Record name 3-(1-ethylpyrrolidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-(1-Ethyl-2-pyrrolidinyl)pyridine formation in Nicotiana rustica?

A1: The paper "Formation of N′-ethyl-S-nornicotine by transformed root cultures of Nicotiana rustica" [] investigates the biosynthesis of tobacco-specific alkaloids in plants. While the paper focuses on N′-ethyl-S-nornicotine, the presence of 3-(1-Ethyl-2-pyrrolidinyl)pyridine, also known as N'-ethylnornicotine, in tobacco plants is well-documented. Understanding the formation of such alkaloids in Nicotiana rustica can provide insights into:

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